6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamine
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Overview
Description
6-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-N-methyl-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Antitumor and Antimalarial Properties
Research on related quinazolinamines has shown that these compounds, including similar structures like trimetrexate, possess potent antitumor and antimalarial properties. A study by Elslager, Johnson, and Werbel (1983) discovered that these compounds demonstrated a broad spectrum of antitumor effects and are considered for preclinical toxicology evaluation (Elslager, Johnson, & Werbel, 1983).
Antimicrobial and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized a series of quinazolinamines that exhibited significant antibacterial and antifungal activities. These compounds also demonstrated mosquito larvicidal activity against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Antimicrobial Activity of Furothiazolo Pyrimido Quinazolinones
Abu‐Hashem (2018) reported on the synthesis of various furothiazolo pyrimido quinazolinones, exhibiting growth inhibition properties against bacteria and fungi. These new compounds showed promise in antimicrobial applications (Abu‐Hashem, 2018).
Biological Activity of Quinazolinone Derivatives
Párkányi and Schmidt (2000) explored the synthesis of new quinazolinone derivatives, expecting them to possess biological activity. This research contributes to the understanding of the potential biological applications of quinazolinone compounds (Párkányi & Schmidt, 2000).
Synthesis for Drug Development
Chang and Kim (2002) worked on synthesizing quinazolin-4-ones, which are important in the development of novel drugs. Their research highlights the significance of these compounds in pharmaceutical synthesis (Chang & Kim, 2002).
Novel Thymidylate Synthase Inhibitor
Tochowicz et al. (2013) developed a small molecule thymidylate synthase (TS) inhibitor, showcasing the potential of quinazolinamine derivatives in targeting tumor cells. This research opens pathways for targeted cancer treatments (Tochowicz et al., 2013).
Properties
Molecular Formula |
C21H17N3O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C21H17N3O3/c1-24(11-16-3-2-8-25-16)21-17-9-14(4-6-18(17)22-12-23-21)15-5-7-19-20(10-15)27-13-26-19/h2-10,12H,11,13H2,1H3 |
InChI Key |
PBJIOVQCYBRCRK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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